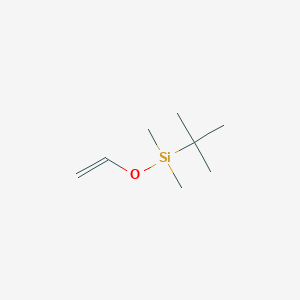
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- is a chemical compound with the molecular formula C8H18OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- typically involves the reaction of tert-butyl dimethylchlorosilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The vinyl ether group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The vinyl ether group allows for versatile chemical modifications, while the silicon atom provides stability and resistance to degradation. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparación Con Compuestos Similares
Similar Compounds
Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-: Similar in structure but with a different alkyl group.
Silane, (1,1-dimethylethyl)dimethyl(tetradecyloxy)-: Contains a longer alkyl chain, leading to different physical properties.
Uniqueness
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- is unique due to its combination of a vinyl ether group and a tert-butyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both chemical versatility and durability .
Propiedades
Número CAS |
66031-93-4 |
|---|---|
Fórmula molecular |
C8H18OSi |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
tert-butyl-ethenoxy-dimethylsilane |
InChI |
InChI=1S/C8H18OSi/c1-7-9-10(5,6)8(2,3)4/h7H,1H2,2-6H3 |
Clave InChI |
BPWYCYDQDGCUEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)

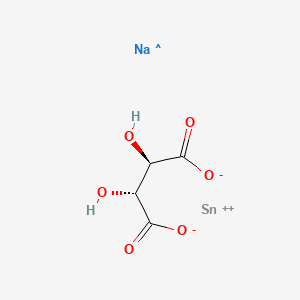
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
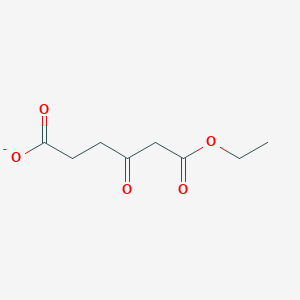
methanone](/img/structure/B14473048.png)

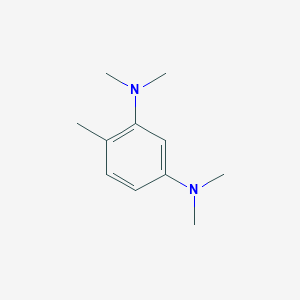

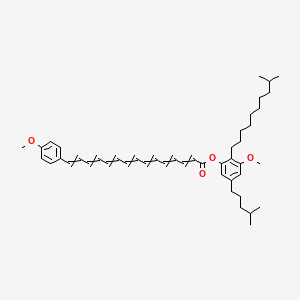
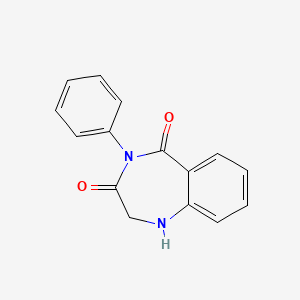


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
